Cas no 55947-36-9 (5-METHOXYFLAVANONE)

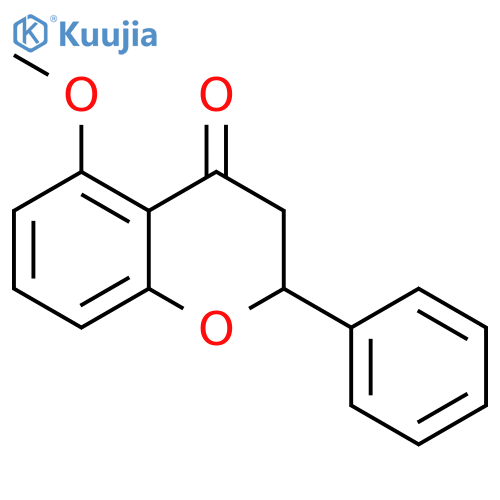

5-METHOXYFLAVANONE structure

商品名:5-METHOXYFLAVANONE

5-METHOXYFLAVANONE 化学的及び物理的性質

名前と識別子

-

- 5-METHOXYFLAVANONE

- METHOXYFLAVANONE, 5-(RG)

- 2,3-Dihydro-5-methoxy-2-phenyl-4H-1-benzopyran-4-one

- 2-Phenyl-5-methoxychroman-4-one

- 5-methoxy-2-phenyl-2,3-dihydrochromen-4-one

- 5-Methoxy-2-phenyl-chroman-4-on

- 5-methoxy-2-phenyl-chroman-4-one

- 5-methoxyflavan-4-one

- 5-methoxy-flavanone

- 5-methoxyflavonone

- METHOXYFLAVANONE,5

- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-methoxy-2-phenyl-

- ST069305

- ACon1_000013

- 5-methoxy-2-phenylchroman-4-one

- 55947-36-9

- YLLFUILNISGLHO-UHFFFAOYSA-N

- AKOS024283488

- NCGC00142594-01

- SCHEMBL126041

- MEGxp0_001701

- CS-0145394

- 5-methoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one

- CHEMBL317869

- Oprea1_077693

- NCGC00142594-02

- BRD-A61535988-001-01-2

- DTXSID70924643

- 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one

- DB-052823

- 123931-32-8

- MFCD00017479

- HY-134558

-

- MDL: MFCD00017479

- インチ: InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3

- InChIKey: YLLFUILNISGLHO-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 254.09400

- どういたいしつりょう: 254.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 322

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- ゆうかいてん: 144-145°C

- PSA: 35.53000

- LogP: 3.40170

5-METHOXYFLAVANONE セキュリティ情報

- WGKドイツ:3

5-METHOXYFLAVANONE 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-METHOXYFLAVANONE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M18330-20mg |

5-METHOXYFLAVANONE |

55947-36-9 | 20mg |

¥658.0 | 2021-09-08 | ||

| TargetMol Chemicals | TN1293-20 mg |

5-Methoxyflavanone |

55947-36-9 | 98% | 20mg |

¥ 640 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1293-1 mL * 10 mM (in DMSO) |

5-Methoxyflavanone |

55947-36-9 | 1 mL * 10 mM (in DMSO) |

¥ 380 | 2023-09-08 | ||

| TRC | M214285-1g |

5-Methoxyflavanone |

55947-36-9 | 1g |

$ 80.00 | 2022-06-04 | ||

| TRC | M214285-6.25g |

5-Methoxyflavanone |

55947-36-9 | 6.25g |

$ 260.00 | 2022-06-04 | ||

| abcr | AB151997-250 mg |

5-Methoxyflavanone, 99%; . |

55947-36-9 | 99% | 250mg |

€99.30 | 2023-05-09 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1293-1 mg |

5-Methoxyflavanone |

55947-36-9 | 1mg |

¥569.00 | 2022-03-01 | ||

| abcr | AB151997-1g |

5-Methoxyflavanone, 99%; . |

55947-36-9 | 99% | 1g |

€197.80 | 2025-02-16 | |

| TargetMol Chemicals | TN1293-1 ml * 10 mm |

5-Methoxyflavanone |

55947-36-9 | 1 ml * 10 mm |

¥ 380 | 2024-07-20 | ||

| abcr | AB151997-1 g |

5-Methoxyflavanone, 99%; . |

55947-36-9 | 99% | 1g |

€197.80 | 2023-05-09 |

5-METHOXYFLAVANONE 関連文献

-

Yang Lu,Juan Liu,Jiaqi Tong,Chenxiao Zhang,Yi Duan,Xiaoli Song,Yongling Lu,Lishuang Lv Food Funct. 2022 13 7088

推奨される供給者

Amadis Chemical Company Limited

(CAS:55947-36-9)5-METHOXYFLAVANONE

清らかである:99%

はかる:5g

価格 ($):333.0